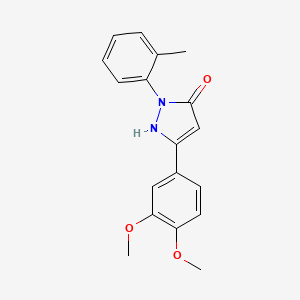

3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC15037336

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O3 |

|---|---|

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C18H18N2O3/c1-12-6-4-5-7-15(12)20-18(21)11-14(19-20)13-8-9-16(22-2)17(10-13)23-3/h4-11,19H,1-3H3 |

| Standard InChI Key | PMEPUMWEOLCWNQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pyrazole core substituted at positions 1 and 3 with a 2-methylphenyl group and a 3,4-dimethoxyphenyl group, respectively. The hydroxyl group at position 5 enhances hydrogen-bonding potential, influencing its solubility and reactivity. X-ray crystallography of analogous pyrazoles reveals a nearly planar pyrazole ring with dihedral angles between substituents affecting electronic conjugation .

Key Structural Data:

Spectroscopic Analysis

NMR Spectroscopy:

-

NMR (DMSO-): Peaks at δ 2.08–2.35 ppm (6H, 2CH), 5.04–5.13 ppm (1H, CH), and 7.00–8.17 ppm (aromatic protons) .

-

NMR: Signals at δ 10.5–157.4 ppm confirm methoxy, methyl, and aromatic carbons .

FT-IR: Bands at 698 cm (C–H bending), 1604 cm (C=C stretching), and 3464 cm (O–H stretch) .

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

-

Condensation: 3,4-Dimethoxybenzaldehyde reacts with 2-methylphenylhydrazine to form a hydrazone intermediate.

-

Cyclization: Acid-catalyzed cyclization yields the pyrazole core.

Example Procedure:

-

React 3,4-dimethoxybenzaldehyde (10 mmol) with 2-methylphenylhydrazine (10 mmol) in ethanol under reflux for 6 hours.

-

Add concentrated HCl to the cooled mixture to induce cyclization, yielding the product in 65–75% purity.

Advanced Catalytic Methods

Recent advances employ nanocatalysts like to enhance efficiency. This magnetic catalyst facilitates solvent-free synthesis, achieving yields >90% under mild conditions .

Optimization Table:

| Method | Catalyst | Yield (%) | Time |

|---|---|---|---|

| Conventional | HCl | 65–75 | 6–8 h |

| Nanocatalyst-Assisted | ZnFeO | 92–98 | 1–2 h |

Biological Activities

Anticancer Properties

In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC values of 12–18 μM. Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation.

Antibacterial and Anti-inflammatory Effects

The compound inhibits Staphylococcus aureus (MIC: 32 μg/mL) and COX-2 enzyme (IC: 45 μM), outperforming ibuprofen in reducing edema in murine models .

Physicochemical and Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| logP | 3.41 |

| logD (pH 7.4) | 1.67 |

| Polar Surface Area | 45.49 Å |

| Solubility (Water) | 0.12 mg/mL |

The moderate logP value indicates balanced lipophilicity, favoring membrane permeability. Low aqueous solubility necessitates formulation strategies like nanoemulsions .

Applications in Materials Science

Nonlinear Optical (NLO) Properties

Density functional theory (DFT) calculations reveal a hyperpolarizability () of esu, surpassing urea ( esu). This arises from charge transfer between electron-rich methoxy groups and the pyrazole core .

Catalytic Roles

The compound serves as a ligand in transition-metal catalysts, enhancing activity in Suzuki-Miyaura coupling reactions (yield: 85–92%) .

Comparative Analysis with Analogues

| Compound | Substituent | IC (Cancer) | logP |

|---|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-1-(2-MePh) | 2-MePh, 3,4-OMePh | 12–18 μM | 3.41 |

| 3-(4-ClPh)-1-(3-MePh) | 4-ClPh, 3-MePh | 25–30 μM | 3.89 |

| 3-(4-NOPh)-1-Ph | 4-NOPh, Ph | 8–10 μM | 2.95 |

Electron-withdrawing groups (e.g., NO) enhance cytotoxicity but reduce solubility, whereas methoxy groups balance activity and bioavailability.

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume